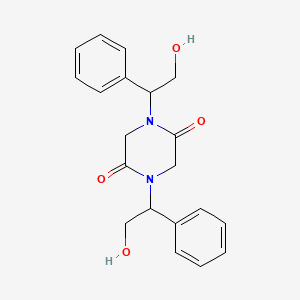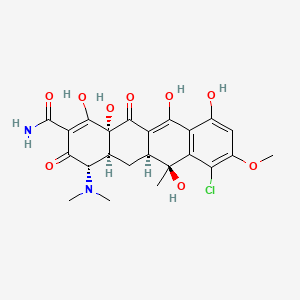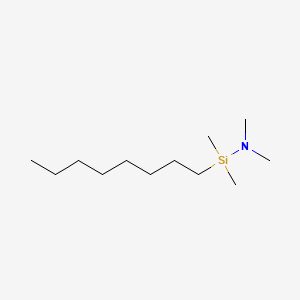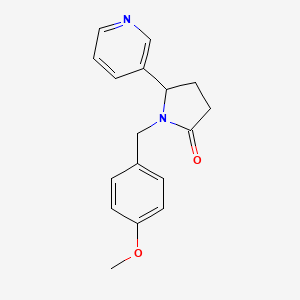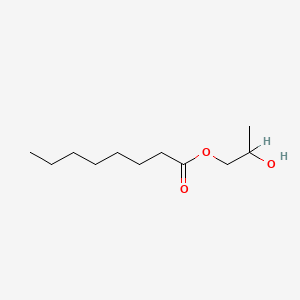
2-Hydroxypropyl octanoate
Vue d'ensemble
Description
2-Hydroxypropyl octanoate is a chemical compound with the molecular formula C11H22O3 . It has an average mass of 202.291 Da and a monoisotopic mass of 202.156891 Da . It belongs to the class of organic compounds known as fatty acid esters .
Molecular Structure Analysis
2-Hydroxypropyl octanoate contains a total of 35 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
2-Hydroxypropyl octanoate has a density of 1.0±0.1 g/cm3, a boiling point of 298.9±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It has an enthalpy of vaporization of 62.5±6.0 kJ/mol and a flash point of 117.3±12.6 °C . The compound has a molar refractivity of 56.3±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 211.5±3.0 cm3 .
Applications De Recherche Scientifique
Polymer Science : 2-Hydroxypropyl octanoate is used in synthesizing star-shaped poly(ε-caprolactone) with a polyhedral oligomeric silsesquioxane core. This technique enhances the melting temperatures and crystallization kinetics of the polymers, making them suitable for applications requiring materials with specific thermal properties and crystallization behaviors (Liu, Yang, Zhang, & Zheng, 2006).
Environmental Applications : In environmental pollution studies, Hydroxypropyl-beta-cyclodextrin, a derivative, is used as a non-exhaustive extractant for organochlorine pesticides and polychlorinated biphenyls in soil. This method is significant for assessing the bioavailability and long-term environmental impact of these pollutants (Wong & Bidleman, 2010).
Medical Research : In medical research, 2-Octyl-Cyanoacrylate, a related compound, is studied for its potential in improving the healing of ischemic colon anastomosis. This research is crucial for developing better surgical adhesives and techniques in gastrointestinal surgeries (Irkorucu et al., 2009).
Biofuel Production : In the context of renewable energy, catalytic cracking of octanoic acid is explored to convert triglycerides to hydrocarbons, potentially leading to new processes and products for the lubricant and detergent sectors, and contributing to the development of biofuels (Billaud, Tran Minh, Lozano, & Pioch, 2001).
Biotechnology : The compound finds applications in biotechnology, such as in the immobilization of enzymes on biphasic membranes for esterification reactions. This is significant for industrial processes where specific enzymatic reactions are required (Pujari, Vaidya, Bagalkote, Ponrathnam, & Nene, 2006).
Pharmaceutical Research : In pharmaceutical research, it plays a role in the optical resolution of racemic compounds, which is crucial for the production of enantiomerically pure pharmaceuticals (Sakaki & Itoh, 2003).
Nanotechnology : It is used as a template in the fabrication of hollow spherical copper sulfide nanoparticle assemblies, demonstrating its utility in the synthesis of nanostructured materials (Xu, Xu, Geng, Li, & Zhu, 2006).
Thermal and Sorption Studies : The thermal and sorption properties of poly-3-hydroxy octanoate are studied using photothermal methods, contributing to the development of new biocompatible and biodegradable materials (Gonçalves et al., 2001).
Herbicidal Applications : It is studied in the context of herbicidal ionic liquids, highlighting its potential in the development of environmentally friendly herbicides (Niemczak et al., 2019).
Cognitive Function Research : Medium-Chain Fatty Acids, including compounds similar to 2-Hydroxypropyl octanoate, are investigated for their potential to improve cognitive function in diabetic patients, opening avenues for nutritional interventions in diabetes management (Page et al., 2009).
Propriétés
IUPAC Name |
2-hydroxypropyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-11(13)14-9-10(2)12/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHURQMJLARIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881007 | |
| Record name | 2-Hydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxypropyl octanoate | |
CAS RN |
23794-30-1, 31565-12-5, 68332-79-6 | |
| Record name | Propylene glycol 1-caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023794301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol monocaprylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031565125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylene glycol mono and dicaprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068332796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, ester with 1,2-propanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYLENE GLYCOL 1-CAPRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL885HYH94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
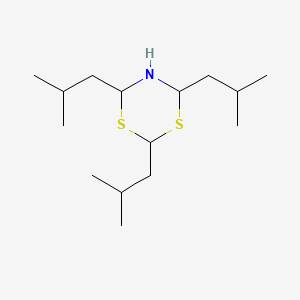
![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)
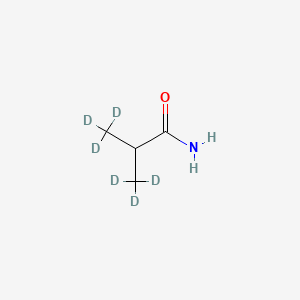
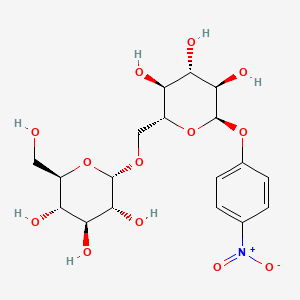
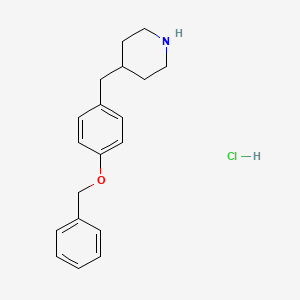
![[2S,3aR,6aR]-1-[(2(S)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562134.png)
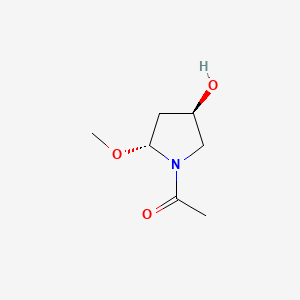
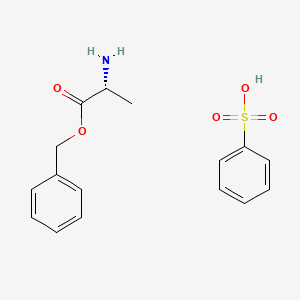
![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt](/img/structure/B562139.png)
